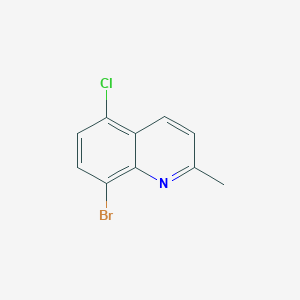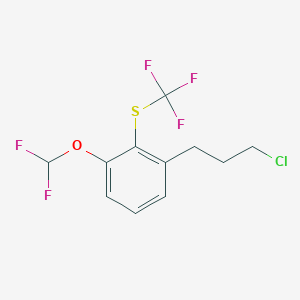
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound featuring an imidazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrimidine rings in its structure endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrimidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: Both the imidazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
科学的研究の応用
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The pyrimidine moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes . These interactions are mediated through hydrogen bonding, van der Waals forces, and coordination bonds.
類似化合物との比較
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Pyrimidine: A core structure in nucleic acids, with significant biological importance.
Thiazole: Another heterocyclic compound with diverse chemical and biological properties.
Uniqueness: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to the combination of imidazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, setting it apart from simpler heterocycles .
特性
分子式 |
C10H11N5S2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
N-(6-imidazol-1-ylpyrimidin-4-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-5-9(13-6-12-8)15-4-3-11-7-15/h3-7H,1-2H3 |
InChIキー |
CRWYBGYWZOQCRK-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC1=CC(=NC=N1)N2C=CN=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


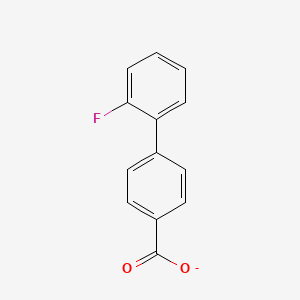

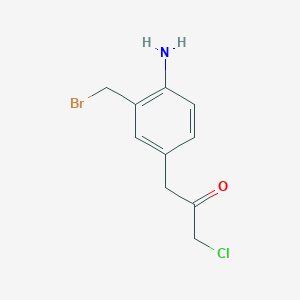
![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
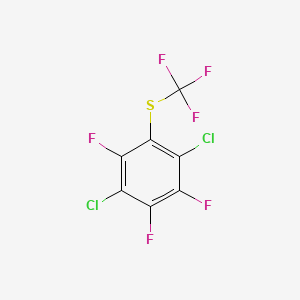



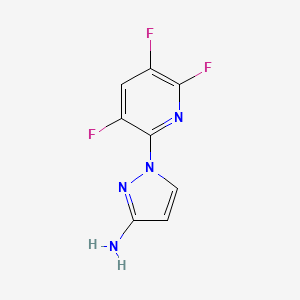
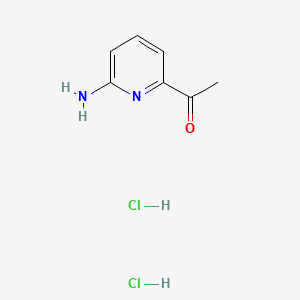

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
